2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3,4-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a 3,4-dichloro-5-fluorophenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-dichloro-5-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Oxidation: The boron atom can be oxidized to form boronic acid derivatives, which can further participate in various organic transformations.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles (e.g., NO2+, Cl2, SO3) and appropriate solvents.
Scientific Research Applications
2-(3,4-Dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of boron-containing molecules with biological systems, providing insights into their potential therapeutic applications.
Medicine: It serves as an intermediate in the synthesis of boron-containing drugs, which have shown promise in the treatment of cancer and other diseases.
Industry: The compound is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating a range of chemical transformations. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-5-fluorophenylboronic acid
- 3,4-Dichloro-5-fluorophenyl bromide
- 2-(3,4-Dichloro-5-fluorophenyl)acetic acid
Uniqueness
Compared to similar compounds, 2-(3,4-dichloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers unique advantages due to the presence of the dioxaborolane ring. This ring structure enhances the stability and reactivity of the compound, making it a versatile intermediate in various chemical reactions. Additionally, the compound’s ability to undergo Suzuki-Miyaura coupling reactions with high efficiency sets it apart from other boronic acid derivatives.
Properties
CAS No. |
1437779-89-9 |
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Molecular Formula |
C12H14BCl2FO2 |
Molecular Weight |
291 |
Purity |
95 |
Origin of Product |
United States |
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